molecular formula C14H14N2O3S B12617998 1,4-Diamino-9,10-dihydroanthracene-2-sulfonic acid CAS No. 915372-68-8

1,4-Diamino-9,10-dihydroanthracene-2-sulfonic acid

Cat. No.: B12617998
CAS No.: 915372-68-8
M. Wt: 290.34 g/mol
InChI Key: PQPCICFFLRPERG-UHFFFAOYSA-N
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Description

1,4-Diamino-9,10-dihydroanthracene-2-sulfonic acid is a chemical compound belonging to the anthraquinone family Anthraquinones are known for their wide range of applications, including dyes, pigments, and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diamino-9,10-dihydroanthracene-2-sulfonic acid can be synthesized through several methods. One common approach involves the nucleophilic substitution of bromine in 1-amino-4-bromo-9,10-anthraquinones. This reaction typically occurs in an aqueous medium with the presence of copper (II) and iron (II) salts . Another method involves the reaction of 1,4-diaminoanthraquinone-2-sulfonic acid with sodium cyanide in an alkaline solution .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications.

Chemical Reactions Analysis

Types of Reactions

1,4-Diamino-9,10-dihydroanthracene-2-sulfonic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of substituted anthraquinones .

Scientific Research Applications

1,4-Diamino-9,10-dihydroanthracene-2-sulfonic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism by which 1,4-diamino-9,10-dihydroanthracene-2-sulfonic acid exerts its effects involves interactions with molecular targets such as DNA and proteins. The compound can bind to DNA, causing structural changes that affect gene expression and cellular functions. Additionally, it can interact with proteins, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Diamino-9,10-dihydroanthracene-2-sulfonic acid is unique due to its specific combination of amino and sulfonic acid groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various scientific fields .

Properties

CAS No.

915372-68-8

Molecular Formula

C14H14N2O3S

Molecular Weight

290.34 g/mol

IUPAC Name

1,4-diamino-9,10-dihydroanthracene-2-sulfonic acid

InChI

InChI=1S/C14H14N2O3S/c15-12-7-13(20(17,18)19)14(16)11-6-9-4-2-1-3-8(9)5-10(11)12/h1-4,7H,5-6,15-16H2,(H,17,18,19)

InChI Key

PQPCICFFLRPERG-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2CC3=C1C(=CC(=C3N)S(=O)(=O)O)N

Origin of Product

United States

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